N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
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Overview
Description
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHOXY-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of a pyrazole ring, a chlorobenzyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHOXY-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzyl chloride with a pyrazole derivative under basic conditions to form the chlorobenzyl-pyrazole intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHOXY-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of the compound.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another sulfonamide derivative with similar structural features.
Uniqueness
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHOXY-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN3O3S |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H16ClN3O3S/c1-24-15-6-8-16(9-7-15)25(22,23)20-17-10-11-21(19-17)12-13-2-4-14(18)5-3-13/h2-11H,12H2,1H3,(H,19,20) |
InChI Key |
VGIYDOKSKLGPGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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